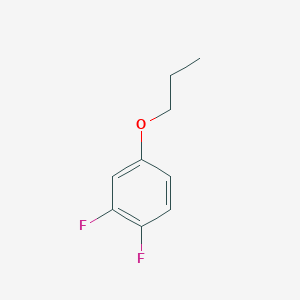
1,2-Difluoro-4-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-propoxybenzene is an organic compound with the molecular formula C9H10F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a propoxy group is attached at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,2-difluorobenzene with propanol in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,2-difluoro-4-propoxy-benzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Difluoro-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-difluoro-4-propoxy-benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The propoxy group can influence the compound’s solubility and interaction with biological molecules, potentially affecting its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
1,2-Difluorobenzene: Lacks the propoxy group, making it less versatile in certain applications.
1,4-Difluoro-2-propoxy-benzene: Similar structure but with different substitution pattern, leading to different chemical properties.
1,2-Difluoro-4-methoxy-benzene: Contains a methoxy group instead of a propoxy group, affecting its reactivity and applications.
Uniqueness: 1,2-Difluoro-4-propoxybenzene is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10F2O |
|---|---|
Molekulargewicht |
172.17 g/mol |
IUPAC-Name |
1,2-difluoro-4-propoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
OGRHXLLYDAWAJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

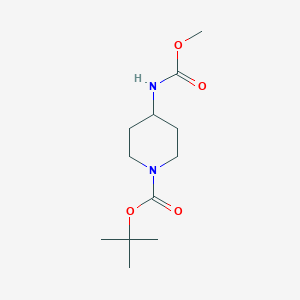
![4-{[3-(4-Chlorophenyl)propyl]amino}benzoic acid](/img/structure/B8587879.png)


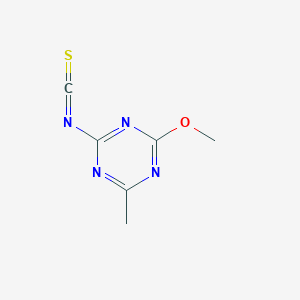
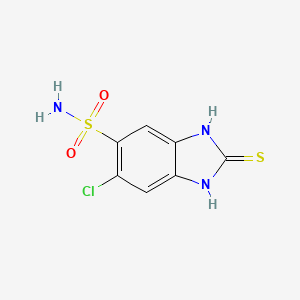
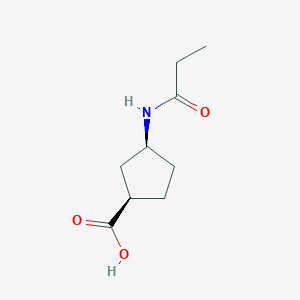
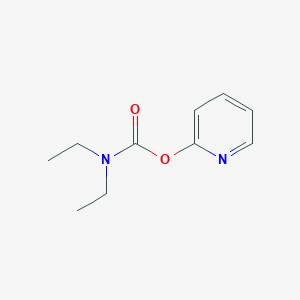
![1-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B8587952.png)
![[3-(2-Hydroxyethoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B8587960.png)
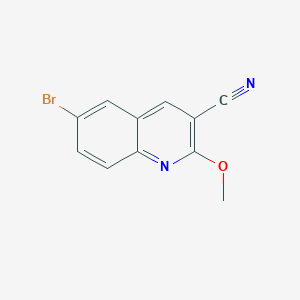
![3,9-Dioxa-6-azoniaspiro[5.5]undecane, chloride](/img/structure/B8587972.png)
![N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8587979.png)
